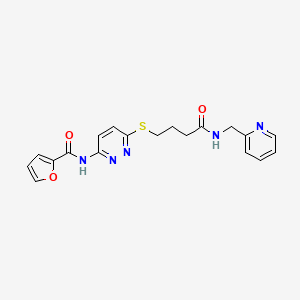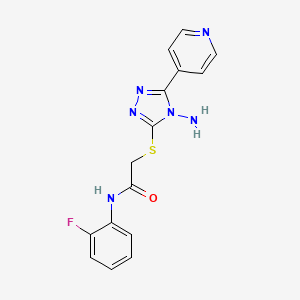
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a piperazine moiety, and a thiophene ring, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 4-(bromomethyl)benzylamine to form an intermediate, which is then reacted with thiophene-2-carbonyl isocyanate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine, with the reactions being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group would produce an amine derivative.
Aplicaciones Científicas De Investigación
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The pyridine and piperazine moieties can bind to receptors or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, influencing its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Pyridin-2-yl)piperazin-1-yl)ethanone
- 1-(4-(Pyridin-2-yl)piperazin-1-yl)propan-2-one
- 1-(4-(Pyridin-2-yl)piperazin-1-yl)butan-2-one
Uniqueness
1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is unique due to its combination of a pyridine ring, a piperazine moiety, and a thiophene ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(24-20-5-3-15-28-20)23-18-8-6-17(7-9-18)16-25-11-13-26(14-12-25)19-4-1-2-10-22-19/h1-10,15H,11-14,16H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHGEPKHMRZNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)
![1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2425342.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)
![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)




![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)

![1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B2425359.png)

